REACTION_CXSMILES
|
CC([O-])=O.[K+].Cl[CH2:7][C:8](=[O:24])[CH:9]([N:15]=[N:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[F:23])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>CCO.CCOC(C)=O>[F:23][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[N:16]1[CH:7]=[C:8]([OH:24])[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N:15]1 |f:0.1|
|
Name
|
KOAc
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[K+]
|
Name
|
ethyl 4-chloro-2-(2-fluoro-phenylazo)-3-oxobutanoate
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(C(=O)OCC)N=NC1=C(C=CC=C1)F)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with H2O (twice) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)N1N=C(C(=C1)O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |